
Aquastatin A
Übersicht
Beschreibung
Aquastatin A ist ein Pilzmetabolit, der aus der Art Sporothrix sp. FN611 isoliert wurde. Es hat aufgrund seiner starken inhibitorischen Wirkungen auf die Enoyl-Acyl-Carrier-Protein-Reduktase (FabI) in Staphylococcus aureus große Aufmerksamkeit erregt, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antibiotika macht .
Herstellungsmethoden
This compound wird typischerweise aus der Pilzart Sporothrix sp. FN611 isoliert. Der Isolierungsprozess beinhaltet die Kultivierung des Pilzes, gefolgt von der Extraktion und Reinigung unter Verwendung chromatographischer Techniken. Die Struktur von this compound wird durch Massenspektrometrie (MS) und Kernspinresonanz (NMR)-Spektroskopie bestätigt .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Aquastatin A has demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-positive pathogens. Notably:
- Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) : this compound inhibits the enoyl-ACP reductase (FabI) enzyme, which is essential for bacterial fatty acid synthesis .
- Mycobacterium tuberculosis : Although its antibacterial activity is weaker against this pathogen, this compound still shows some inhibitory effects on M. tuberculosis InhA with an IC50 of 9.6 µM .
This broad-spectrum antibacterial activity positions this compound as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Gastric Ulcer Treatment
This compound was patented in 1994 for the treatment of gastric ulcers, indicating its therapeutic potential beyond antimicrobial applications. The compound's ability to modulate ATPase activity may contribute to protective effects on gastric mucosa, warranting further investigation into its clinical applications .
Antifungal Properties
Research indicates that this compound also possesses antifungal activity. It has been shown to inhibit fungal growth, although specific mechanisms and efficacy levels require further exploration. The compound's structural analogs have been isolated from related fungi with varying degrees of antifungal potency .
Research Advancements and Future Directions
Recent studies have focused on the biosynthesis of this compound and its analogs through genetic engineering techniques. The aquastatin biosynthetic gene cluster has been characterized, revealing that it requires only two genes for production: a non-reducing polyketide synthase and a glycosyltransferase . This discovery opens avenues for synthetic biology applications where engineered strains could produce this compound or its derivatives at scale.
Table: Comparative Biological Activities of Aquastatin Analogues
Compound | Activity Type | Target Organism | IC50 (µM) |
---|---|---|---|
This compound | ATPase Inhibition | Na+/K+-ATPase | 7.1 |
H+/K+-ATPase | 6.2 | ||
Antibacterial | Staphylococcus aureus | Not specified | |
Antibacterial | MRSA | Not specified | |
Antitubercular | Mycobacterium tuberculosis | 9.6 | |
Aquastatin B | Antibacterial | Staphylococcus aureus | Not specified |
Aquastatin C | No significant activity | - | - |
Wirkmechanismus
Aquastatin A is a fungal metabolite isolated from Sporothrix sp. FN611 . This compound has shown potential as a broad-spectrum antibacterial and anti-MRSA agent .
Target of Action
This compound primarily targets bacterial enoyl-acyl carrier protein (ACP) reductase . This enzyme, also known as FabI, is crucial for bacterial fatty acid synthesis . This compound also inhibits the FabK isoform, an enoyl-ACP reductase of Streptococcus pneumoniae .
Mode of Action
This compound inhibits the activity of enoyl-ACP reductase, thereby disrupting bacterial fatty acid synthesis . It inhibits Staphylococcus aureus FabI with an IC50 of 3.2 μM .
Biochemical Pathways
By inhibiting enoyl-ACP reductase, this compound disrupts the bacterial fatty acid synthesis pathway . This pathway is crucial for the production of lipid-containing components, including the cell membrane . The disruption of this pathway affects bacterial viability .
Pharmacokinetics
Its minimum inhibitory concentration againstS. aureus and methicillin-resistant S. aureus (MRSA) is 16—32μg/ml , indicating its bioavailability at these concentrations.
Result of Action
The inhibition of enoyl-ACP reductases by this compound leads to a decrease in bacterial viability . This effect has been observed in S. aureus and MRSA .
Biochemische Analyse
Biochemical Properties
Aquastatin A plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It inhibits enoyl-acyl carrier protein reductase (FabI) of Staphylococcus aureus with an IC50 of 3.2 μM . Additionally, this compound inhibits Na+/K±ATPase and H+/K±ATPase with IC50 values of 7.1 μM and 6.2 μM, respectively . It also inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.19 μM . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations of 16-32 μg/ml . The compound also affects cell signaling pathways by inhibiting enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid synthesis . This inhibition disrupts bacterial cell membrane synthesis, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of enoyl-acyl carrier protein reductase, preventing the reduction of enoyl-ACP to acyl-ACP, a critical step in fatty acid synthesis . The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase disrupts ion gradients across cell membranes, affecting cellular homeostasis . Additionally, this compound’s inhibition of protein tyrosine phosphatase 1B modulates insulin signaling pathways, highlighting its potential in treating metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound maintains its antibacterial activity against Staphylococcus aureus and MRSA, with no significant degradation observed . These findings suggest that this compound is a stable and effective compound for long-term use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of cellular ion gradients and potential cytotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting enzymes involved in fatty acid synthesis and ion transport. It inhibits enoyl-acyl carrier protein reductase, a key enzyme in the bacterial fatty acid synthesis pathway . Additionally, this compound’s inhibition of Na+/K±ATPase and H+/K±ATPase affects ion transport and cellular energy metabolism . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests that it may be actively transported across cell membranes . Additionally, this compound’s interactions with enoyl-acyl carrier protein reductase indicate its potential to accumulate in bacterial cells, leading to targeted antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and proteins. The compound’s inhibition of enoyl-acyl carrier protein reductase occurs in the bacterial cytoplasm, disrupting fatty acid synthesis . Additionally, this compound’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests its localization at the cell membrane, where it modulates ion transport and cellular homeostasis . These findings highlight the compound’s specific targeting of subcellular compartments to exert its biochemical effects.
Vorbereitungsmethoden
Aquastatin A is typically isolated from the fungal species Sporothrix sp. FN611. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques. The structure of this compound is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Aquastatin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen der Verbindung führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen innerhalb seiner Struktur durch andere Gruppen ersetzt werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Aquastatin A ist einzigartig in seinen starken inhibitorischen Wirkungen auf die Enoyl-Acyl-Carrier-Protein-Reduktase. Ähnliche Verbindungen umfassen:
Triclosan: Ein weiterer Hemmstoff der Enoyl-Acyl-Carrier-Protein-Reduktase, jedoch mit einer anderen Struktur und Potenz.
Isoniazid: Ein Antibiotikum, das ein anderes Enzym im Fettsäuresyntheseweg angreift.
This compound zeichnet sich durch seine Breitband-Antibiotika-Aktivität und sein Potenzial als Anti-MRSA-Mittel aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .
Biologische Aktivität
Aquastatin A is a glycosylated heteromeric depside initially isolated from the fungus Fusarium aquaeductuum. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Biosynthesis
This compound (1a) is characterized by its unique structure comprising an orsellinic acid unit linked to a glycosylated alkylresorcylic acid unit. The biosynthetic pathway of this compound involves a single non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase, which facilitate the condensation of orsellinic acid with various long-chain acyl-CoAs to produce heteromeric depsides.
Table 1: Summary of this compound's Structure and Biosynthetic Pathway
Component | Description |
---|---|
Chemical Name | This compound |
Molecular Formula | C₁₈H₃₄O₇ |
Biosynthetic Genes | NR-PKS, Glycosyltransferase |
Source | Fusarium aquaeductuum |
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for these pathogens ranges from 16 to 32 μg/ml. In comparative studies, this compound demonstrated a 17.9% inhibition of Mycobacterium tuberculosis growth at a concentration of 128 μg/ml, indicating weaker activity against this pathogen compared to its effects on S. aureus .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It inhibits the growth of various fungal strains, contributing to its potential therapeutic applications in treating fungal infections.
Cytotoxicity
Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. The compound's ability to inhibit fatty acid synthase II (FAS II) further underscores its potential as an anticancer agent .
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of enoyl-acyl carrier protein reductases (FabI in S. aureus). This enzyme is crucial for bacterial fatty acid biosynthesis, and inhibition leads to disrupted cell wall formation and ultimately bacterial death .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : In a recent study, this compound was tested against various bacterial strains, demonstrating significant inhibition against both S. aureus and MRSA. The study highlighted the compound's potential as a lead for developing new antibiotics in an era of increasing antibiotic resistance .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its utility in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications in its structure could enhance or diminish its biological activity. For instance, the deglycosylated form, Aquastatin B, exhibited different bioactivity profiles compared to this compound, emphasizing the importance of glycosylation in modulating activity .
Eigenschaften
IUPAC Name |
2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQGKQJWHLLQLF-DIARTVEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934850 | |
Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153821-50-2 | |
Record name | Aquastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.